Robenacoxib

COX-2 selectivity feline pharmacology NSAID safety

Robenacoxib (CAS 220991-32-2) is a veterinary COX-2 inhibitor with species-specific selectivity ratios (canine 129:1; feline 32:1), delivering GI and renal safety superior to meloxicam or ketoprofen. Its rapid blood clearance (<2 h half-life) with selective inflamed-tissue concentration minimizes systemic exposure—critical for patients with hepatic/renal impairment. Clinically non-inferior to carprofen with an 8× safety margin. Ideal for perioperative and chronic musculoskeletal pain API sourcing, veterinary formulation R&D, and analytical reference standards.

Molecular Formula C16H13F4NO2
Molecular Weight 327.27 g/mol
CAS No. 220991-32-2
Cat. No. B1679492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRobenacoxib
CAS220991-32-2
SynonymsRobenacoxib;  Onsior; 
Molecular FormulaC16H13F4NO2
Molecular Weight327.27 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)NC2=C(C(=CC(=C2F)F)F)F)CC(=O)O
InChIInChI=1S/C16H13F4NO2/c1-2-8-3-4-12(9(5-8)6-13(22)23)21-16-14(19)10(17)7-11(18)15(16)20/h3-5,7,21H,2,6H2,1H3,(H,22,23)
InChIKeyZEXGDYFACFXQPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Robenacoxib (CAS 220991-32-2): Veterinary COX-2 Selective Inhibitor for Canine and Feline Pain Management


Robenacoxib (CAS 220991-32-2) is a nonsteroidal anti-inflammatory drug (NSAID) of the coxib class, developed specifically for veterinary use in dogs and cats to control pain and inflammation associated with orthopedic surgery, soft tissue surgery, and musculoskeletal disorders [1]. It selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, with in vitro IC50 COX-1:COX-2 selectivity ratios of 129:1 in dogs and 32:1 in cats, thereby reducing prostaglandin synthesis primarily at sites of inflammation while sparing COX-1 mediated physiological functions [2][3].

Why Robenacoxib Cannot Be Substituted by Other Veterinary NSAIDs Without Loss of Selectivity or Safety


Veterinary NSAIDs differ profoundly in their COX-1:COX-2 selectivity ratios, pharmacokinetic profiles, and species-specific metabolism. Substituting robenacoxib with a less selective NSAID (e.g., meloxicam or ketoprofen) may compromise the COX-1 sparing advantage, increasing the risk of gastrointestinal, renal, or platelet-related adverse events [1]. Moreover, robenacoxib's unique ability to concentrate in inflamed tissues and its favorable safety margin in both dogs and cats cannot be extrapolated to other coxibs or traditional NSAIDs without species- and indication-specific evidence [2][3].

Quantitative Evidence for Robenacoxib Selection Over Comparator NSAIDs


COX-2 Selectivity: Robenacoxib vs. Meloxicam, Deracoxib, Carprofen, Ketoprofen in Feline Whole Blood

In a feline whole blood assay, robenacoxib demonstrated a high COX-1:COX-2 IC50 selectivity ratio of 32.2, indicating strong COX-2 selectivity. In contrast, meloxicam and diclofenac were only weakly COX-2 preferential (ratios of 2.7 and 3.9, respectively), and ketoprofen was COX-1 selective (ratio = 0.049). This quantitative selectivity difference underpins the reduced gastrointestinal and platelet-related adverse event profile observed with robenacoxib in clinical practice [1].

COX-2 selectivity feline pharmacology NSAID safety

COX-2 Selectivity: Robenacoxib vs. Deracoxib, Carprofen, Meloxicam in Canine Whole Blood

In a canine whole blood assay, the clinically relevant selectivity ratio IC20 COX-1:IC80 COX-2 was highest for robenacoxib (19.8) compared to deracoxib (2.3), S+ carprofen (2.5), R- carprofen (2.1), and meloxicam (0.46). This indicates that robenacoxib maintains superior COX-2 selectivity under conditions that better reflect in vivo drug concentrations and therapeutic windows [1].

COX-2 selectivity canine pharmacology NSAID safety

Tissue-Selective Pharmacokinetics: Robenacoxib Concentrates in Inflamed Tissue vs. Blood Compartment

Robenacoxib exhibits a unique pharmacokinetic profile characterized by a short blood terminal half-life (<2 h in both dogs and cats) but prolonged retention and concentration at inflamed tissue sites. This property allows for once-daily dosing despite rapid systemic clearance, a feature not shared by comparator NSAIDs like meloxicam, which demonstrate a longer blood half-life and less pronounced tissue selectivity [1][2].

pharmacokinetics tissue distribution once-daily dosing

Clinical Efficacy: Robenacoxib vs. Ketoprofen for Acute Musculoskeletal Pain in Cats

In a randomized, blinded, non-inferiority trial in 68 cats with acute musculoskeletal pain, robenacoxib (1.0-2.4 mg/kg once daily) demonstrated non-inferior efficacy to ketoprofen (1 mg/kg once daily) based on total clinician score (relative efficacy 1.151, 95% CI 0.872-1.494). Notably, robenacoxib was superior (P<0.05) to ketoprofen for owner-assessed activity and human/animal relationship scores [1].

clinical trial feline analgesia musculoskeletal pain

Clinical Safety Margin: Robenacoxib Tolerance in Dogs and Cats

In target animal safety studies, robenacoxib exhibited a wide safety margin. Daily oral doses 20-fold higher than the recommended clinical dose were well tolerated in dogs for 1 month, 8-fold higher in cats for 6 weeks, and 5-fold higher in dogs for 6 months. This safety profile is supported by clinical trials showing no significant differences in adverse event frequency compared to placebo or active controls [1].

safety margin toxicology chronic use

Clinical Equivalence with Meloxicam in Canine Orthopedic Surgery Pain

In a multicenter, randomized, blinded field trial of 140 dogs undergoing orthopedic surgery, robenacoxib provided efficacy and tolerability similar to meloxicam. For the primary endpoint (modified Glasgow pain scale), the ratio of reciprocal scores for robenacoxib to meloxicam was 1.16 (95% CI 0.98-1.37), demonstrating non-inferiority. Both treatments were associated with only minor adverse events [1].

perioperative analgesia orthopedic surgery canine pain management

Optimal Application Scenarios for Robenacoxib Based on Quantitative Evidence


Feline Perioperative and Chronic Pain Management Requiring High COX-2 Selectivity

Robenacoxib is indicated for the control of postoperative pain and inflammation in cats, as well as for chronic musculoskeletal disorders. The high COX-2 selectivity ratio (32.2 in feline whole blood) and proven safety margin (8× clinical dose tolerated for 6 weeks) make it particularly suitable for cats, which are highly sensitive to NSAID-induced toxicity [1]. Clinical trials confirm non-inferior efficacy to ketoprofen with superior owner-assessed activity scores [2].

Canine Osteoarthritis and Orthopedic Surgery with Emphasis on Gastrointestinal Safety

For dogs requiring long-term NSAID therapy for osteoarthritis or perioperative pain control, robenacoxib's superior COX-2 selectivity (IC20/IC80 ratio of 19.8, compared to 2.3 for deracoxib) and favorable gastrointestinal safety profile are key advantages [1]. Clinical trials demonstrate non-inferior efficacy to carprofen and meloxicam with a comparable or lower incidence of adverse events [2][3].

Patients with Compromised Hepatic or Renal Function Where Systemic Drug Exposure Must Be Minimized

Robenacoxib's unique pharmacokinetic property of concentrating in inflamed tissues while being rapidly cleared from the blood (<2 h terminal half-life) minimizes systemic drug exposure. This makes robenacoxib a preferred choice in patients with pre-existing hepatic or renal impairment, where reducing the overall drug burden is clinically desirable [1]. The wide safety margin further supports use in this vulnerable population.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Robenacoxib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.